ethyl N-(5-amino-2-ethyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Amino-2-ethyl-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamic acid ethyl ester: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino group, an ethyl group, a phenyl group, and a pyrido-pyrazin ring system, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-ethyl-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamic acid ethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the pyrido-pyrazin ring system, followed by the introduction of the amino, ethyl, and phenyl groups. The final step involves the esterification of the carbamic acid group with ethanol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-2-ethyl-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and phenyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-Amino-2-ethyl-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamic acid ethyl ester is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for research in drug discovery and development. Its interactions with biological molecules can provide insights into its pharmacological properties.
Medicine
In medicine, this compound may be explored for its therapeutic potential. Studies on its mechanism of action and biological targets can lead to the development of new drugs for various diseases.
Industry
Industrially, (5-Amino-2-ethyl-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamic acid ethyl ester can be used as an intermediate in the synthesis of more complex molecules. Its applications in material science and chemical engineering are also of interest.
Mechanism of Action
The mechanism of action of (5-Amino-2-ethyl-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamic acid ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Caffeine: An alkaloid with a purine structure.
Other Pyrido-Pyrazin Derivatives: Compounds with similar ring systems but different substituents.
Uniqueness
(5-Amino-2-ethyl-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamic acid ethyl ester is unique due to its specific combination of functional groups and ring system. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
135696-47-8 |
---|---|
Molecular Formula |
C18H21N5O2 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
ethyl N-(5-amino-2-ethyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate |
InChI |
InChI=1S/C18H21N5O2/c1-3-12-15(11-8-6-5-7-9-11)23-16-13(20-12)10-14(21-17(16)19)22-18(24)25-4-2/h5-10,12,20H,3-4H2,1-2H3,(H3,19,21,22,24) |
InChI Key |
PSTKHBSTRDODOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=NC2=C(N=C(C=C2N1)NC(=O)OCC)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.